MUC1, mucin core

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mucin 1 (MUC1) is a high molecular weight glycoprotein that belongs to the mucin family. It is a transmembrane protein that is highly glycosylated and is found on the surface of epithelial cells. MUC1 plays a crucial role in protecting and lubricating the epithelial surfaces of various organs, including the respiratory, digestive, and reproductive systems. It is also involved in cell signaling and has been implicated in various diseases, including cancer .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of MUC1 involves complex biochemical processes. One common method is the extraction and purification of MUC1 from biological samples such as human tissues or cell lines. This process typically involves the use of detergents to solubilize the membrane-bound protein, followed by affinity chromatography to isolate the glycoprotein .

Industrial Production Methods: Industrial production of MUC1 is less common due to the complexity of its structure and the challenges associated with its extraction and purification. advances in recombinant DNA technology have enabled the production of MUC1 in various expression systems, including mammalian cell lines and yeast .

化学反応の分析

Types of Reactions: MUC1 undergoes various chemical reactions, including glycosylation, phosphorylation, and proteolytic cleavage. Glycosylation is the most significant modification, involving the addition of carbohydrate moieties to the protein backbone. This process is crucial for the protein’s function and stability .

Common Reagents and Conditions: The glycosylation of MUC1 typically involves the use of glycosyltransferases and nucleotide sugars as donors. Phosphorylation reactions require kinases and ATP, while proteolytic cleavage involves specific proteases .

Major Products Formed: The major products formed from these reactions include glycosylated MUC1, phosphorylated MUC1, and cleaved fragments of MUC1. These modifications can significantly alter the protein’s function and its interactions with other molecules .

科学的研究の応用

MUC1 has numerous scientific research applications, particularly in the fields of cancer biology and immunotherapy. It is commonly used as a biomarker for various cancers, including breast, ovarian, and pancreatic cancers . MUC1 is also a target for cancer immunotherapy, with several therapeutic strategies being developed to target MUC1-expressing cancer cells . Additionally, MUC1 is used in studies of epithelial cell biology and mucosal immunology .

作用機序

MUC1 exerts its effects through several mechanisms. It acts as a physical barrier, protecting epithelial cells from pathogens and mechanical damage. MUC1 also participates in cell signaling by interacting with various receptors and signaling molecules. The cytoplasmic tail of MUC1 can be phosphorylated, leading to the activation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration .

類似化合物との比較

MUC1 is part of a larger family of mucins, which includes other transmembrane mucins such as MUC4, MUC16, and MUC17. While these mucins share structural similarities, MUC1 is unique in its extensive glycosylation and its role in cancer biology . MUC4, for example, is also involved in cancer but has different glycosylation patterns and interacts with different signaling molecules .

Conclusion

MUC1 is a complex and multifunctional glycoprotein with significant roles in protecting epithelial surfaces and participating in cell signaling. Its unique properties and involvement in various diseases, particularly cancer, make it a valuable target for scientific research and therapeutic development.

特性

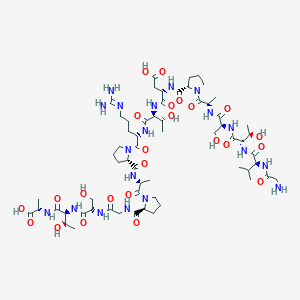

分子式 |

C61H101N19O24 |

|---|---|

分子量 |

1484.6 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C61H101N19O24/c1-26(2)43(74-40(86)22-62)53(96)77-46(32(8)85)56(99)73-36(25-82)48(91)67-27(3)57(100)79-19-11-16-39(79)52(95)72-34(21-42(88)89)47(90)75-45(31(7)84)55(98)71-33(13-9-17-65-61(63)64)59(102)80-20-12-15-38(80)51(94)68-28(4)58(101)78-18-10-14-37(78)50(93)66-23-41(87)70-35(24-81)49(92)76-44(30(6)83)54(97)69-29(5)60(103)104/h26-39,43-46,81-85H,9-25,62H2,1-8H3,(H,66,93)(H,67,91)(H,68,94)(H,69,97)(H,70,87)(H,71,98)(H,72,95)(H,73,99)(H,74,86)(H,75,90)(H,76,92)(H,77,96)(H,88,89)(H,103,104)(H4,63,64,65)/t27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-,46-/m0/s1 |

InChIキー |

WDLOVECVQSOHLL-UIXJRKFUSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

正規SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)

![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)

![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)

![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)

![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)